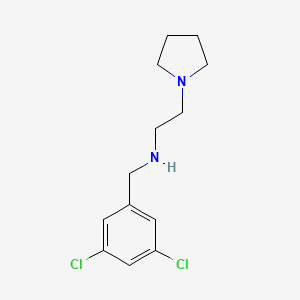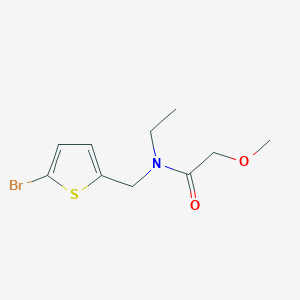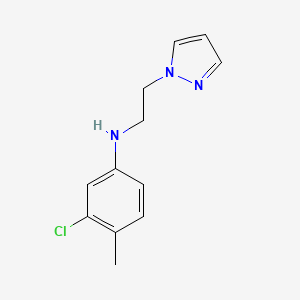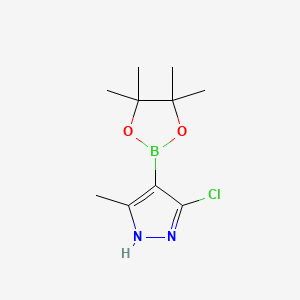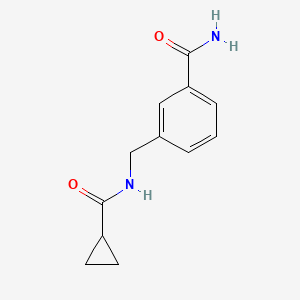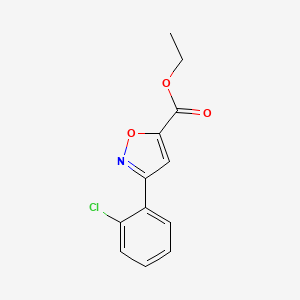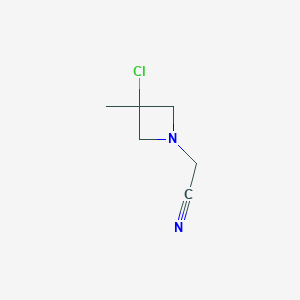
2-(3-Chloro-3-methylazetidin-1-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-3-methylazetidin-1-yl)acetonitrile: is an organic compound that features a four-membered azetidine ring substituted with a chloro and methyl group at the third position and a nitrile group at the first position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-3-methylazetidin-1-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloro-3-methylazetidine with acetonitrile in the presence of a base, such as sodium hydride, to facilitate the formation of the nitrile group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The chloro group in 2-(3-Chloro-3-methylazetidin-1-yl)acetonitrile can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of substituted azetidines.
Reduction: Formation of 2-(3-methylazetidin-1-yl)ethanamine.
Oxidation: Formation of 2-(3-chloro-3-methylazetidin-1-yl)acetone.
科学的研究の応用
Chemistry: 2-(3-Chloro-3-methylazetidin-1-yl)acetonitrile is used as an intermediate in the synthesis of various heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Industry: In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or conductivity.
作用機序
The mechanism of action of 2-(3-Chloro-3-methylazetidin-1-yl)acetonitrile and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloro and nitrile groups can enhance the compound’s binding affinity and specificity towards these targets.
類似化合物との比較
- 2-(3-Methoxy-3-methylazetidin-1-yl)acetonitrile
- 2-(3-Methylazetidin-1-yl)acetonitrile
- 2-(3-Chloro-3-methylazetidin-1-yl)acetone
Comparison: 2-(3-Chloro-3-methylazetidin-1-yl)acetonitrile is unique due to the presence of both a chloro and nitrile group, which can significantly influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable scaffold for the development of new materials and pharmaceuticals.
特性
分子式 |
C6H9ClN2 |
|---|---|
分子量 |
144.60 g/mol |
IUPAC名 |
2-(3-chloro-3-methylazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C6H9ClN2/c1-6(7)4-9(5-6)3-2-8/h3-5H2,1H3 |
InChIキー |
QIBOTVMUHFBSBB-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C1)CC#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


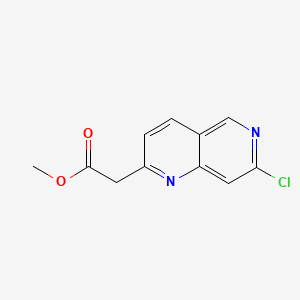

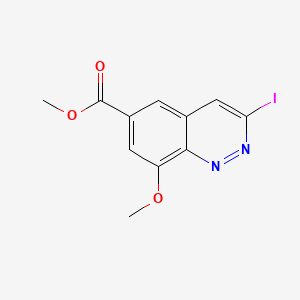

![3-methoxy-N'-[(E)-(4-nitrophenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B14911412.png)

